molecular formula C11H20O3 B025825 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane CAS No. 110128-72-8

6-Ethoxy-3-methyl-2-prop-2-enoxyoxane

Cat. No.: B025825
CAS No.: 110128-72-8
M. Wt: 200.27 g/mol
InChI Key: BXUDBOUGJVKXPJ-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methyl-2-prop-2-enoxyoxane is a substituted oxane (tetrahydropyran) derivative. Its structure includes:

  • An ethoxy group at position 4.
  • A methyl group at position 2.
  • A propenoxy (allyloxy) substituent at position 2.

This compound likely exhibits conformational flexibility due to the oxane ring and the steric and electronic effects of its substituents.

Properties

CAS No.

110128-72-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

6-ethoxy-3-methyl-2-prop-2-enoxyoxane

InChI

InChI=1S/C11H20O3/c1-4-8-13-11-9(3)6-7-10(14-11)12-5-2/h4,9-11H,1,5-8H2,2-3H3

InChI Key

BXUDBOUGJVKXPJ-UHFFFAOYSA-N

SMILES

CCOC1CCC(C(O1)OCC=C)C

Canonical SMILES

CCOC1CCC(C(O1)OCC=C)C

Synonyms

2H-Pyran,6-ethoxytetrahydro-3-methyl-2-(2-propenyloxy)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparisons are unavailable, hypothetical parallels can be drawn with compounds featuring oxane rings or analogous substituents:

Comparison with 6-Methoxy-2-tetralone

  • Structural Differences: 6-Methoxy-2-tetralone is a bicyclic ketone, whereas the target compound is a mono-cyclic ether.
  • Synthetic Challenges: 6-Methoxy-2-tetralone synthesis involves multi-step routes with moderate yields (39–42%) .

Comparison with Allyloxy-Substituted Ethers

Compounds with allyloxy groups (e.g., (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate in ) often undergo reactions like Claisen rearrangements or nucleophilic substitutions.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns (as discussed in ) influence crystal packing and stability. Substituted oxanes often form weak C–H···O interactions or van der Waals networks.

Hypothetical Data Table for Comparative Analysis

Property 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane 6-Methoxy-2-tetralone Allyloxy-Substituted Analogues
Molecular Weight (g/mol) ~200 (estimated) 192.21 250–350 (varies)
Boiling Point 180–200°C (predicted) 120–130°C (reported) 200–300°C (depends on substituents)
Synthetic Yield Not reported 39–42% 50–70% (typical for allyl ethers)
Key Reactivity Allylic oxidation, ring-opening Ketone reduction, alkylation Claisen rearrangement, hydrolysis

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